N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide
Description
N1-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl-substituted pyrrolidinylmethyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the N2 position. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) is notable for its steric bulk and electron-withdrawing properties, which may influence metabolic stability and binding interactions compared to other oxalamides.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-7-9-19(10-8-15)25-23(28)22(27)24-14-20-6-5-11-26(20)31(29,30)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLRUXTUGWDUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl core. The mesitylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide linkage with the p-tolyl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidinyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Features and Substituent Diversity
The table below highlights key structural differences between the target compound and analogous oxalamides from the evidence:
Key Observations :
- Bulk and Electronic Effects : The mesitylsulfonyl group in the target compound is bulkier and more electron-withdrawing than acetylpiperidinyl (Compound 13) or methoxybenzyl (S336) groups. This could reduce enzymatic degradation compared to acetylated amines, which are prone to hydrolysis .
Metabolic and Toxicological Profiles
- 1768 () show rapid hepatic metabolism without amide hydrolysis, likely due to methoxybenzyl protection. The target’s mesitylsulfonyl group may similarly shield the amide bond from hydrolysis .
- Toxicity: Flavoring oxalamides exhibit high safety margins (NOEL 100 mg/kg bw/day; margin >33 million). While the target compound lacks toxicity data, its structural divergence (e.g., sulfonyl group) necessitates caution in extrapolating these results .
Biological Activity
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound belonging to the oxalamide family. This compound exhibits a complex structure characterized by a mesitylsulfonyl-pyrrolidine unit and a p-tolyl moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H29N3O4S, with a molecular weight of approximately 443.6 g/mol. The structure comprises several functional groups that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 896278-62-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Mesitylsulfonyl Group : This step involves sulfonylation using mesitylsulfonyl chloride.
- Coupling with p-Tolyl Group : The final step is the formation of the oxalamide linkage through reaction with p-tolyl oxalyl chloride.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the mesitylsulfonyl group may enhance binding affinity, while the oxalamide moiety could facilitate interactions with other biological structures.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit diverse pharmacological effects, including:
- Anticancer Activity : Some studies suggest that oxalamides can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains, although specific data on this compound's efficacy is limited.
Case Studies
A review of relevant literature reveals various case studies exploring the biological effects of similar oxalamide compounds:
- Inhibition of Enzymatic Activity : A study demonstrated that related oxalamides could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Cell Proliferation Assays : In vitro assays indicated that certain derivatives showed significant inhibition of cell proliferation in cancer cell lines, highlighting their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
